molecular formula C19H24N2O2 B4966804 1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine

1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine

Cat. No. B4966804
M. Wt: 312.4 g/mol
InChI Key: JKPLISIPSJRSOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine, also known as Furosemide, is a potent diuretic drug used to treat various medical conditions such as hypertension, edema, and congestive heart failure. Furosemide works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine output and decreased fluid retention in the body.

Mechanism of Action

1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine output and decreased fluid retention in the body. 1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine acts on the ascending limb of the loop of Henle, where it blocks the Na+/K+/2Cl- cotransporter, leading to decreased reabsorption of these ions. This results in the excretion of sodium, chloride, and water in the urine, leading to a decrease in blood volume and blood pressure.
Biochemical and Physiological Effects:
1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine has several biochemical and physiological effects on the body. It leads to a decrease in blood volume and blood pressure, which can be beneficial in the treatment of hypertension and congestive heart failure. 1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine also leads to an increase in urine output, which can be beneficial in the treatment of edema and fluid overload. However, 1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine can also lead to electrolyte imbalances, such as hypokalemia, hyponatremia, and hypomagnesemia, which can have adverse effects on the body.

Advantages and Limitations for Lab Experiments

1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine has several advantages and limitations for lab experiments. It is a potent diuretic drug that can be used to study the effects of diuresis on the body. 1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine can also be used to study the role of the loop of Henle in the regulation of sodium and chloride ion transport. However, 1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine can also lead to electrolyte imbalances, which can have adverse effects on the body and confound experimental results.

Future Directions

There are several future directions for the study of 1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine. One area of research is the development of new diuretic drugs that have fewer side effects than 1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine. Another area of research is the study of the role of 1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine in the treatment of acute kidney injury and chronic kidney disease. Additionally, there is a need for further research on the biochemical and physiological effects of 1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine on the body.

Synthesis Methods

1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine can be synthesized by the condensation of 4-isopropylbenzoyl chloride with 3-piperidinylamine in the presence of sodium hydride. The resulting intermediate is then reacted with furan-2-carboxylic acid to yield 1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine. The synthesis of 1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine has been extensively studied for its diuretic properties and its potential therapeutic applications. It has been used in the treatment of hypertension, congestive heart failure, and edema. 1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine has also been studied for its role in the treatment of acute kidney injury and chronic kidney disease. In addition, 1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine has been shown to have potential applications in the treatment of cerebral edema, liver cirrhosis, and pulmonary edema.

properties

IUPAC Name

furan-2-yl-[3-(4-propan-2-ylanilino)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-14(2)15-7-9-16(10-8-15)20-17-5-3-11-21(13-17)19(22)18-6-4-12-23-18/h4,6-10,12,14,17,20H,3,5,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPLISIPSJRSOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2CCCN(C2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49818735
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Furan-2-yl-[3-(4-propan-2-ylanilino)piperidin-1-yl]methanone

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